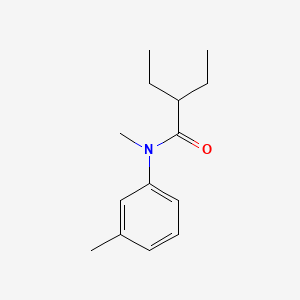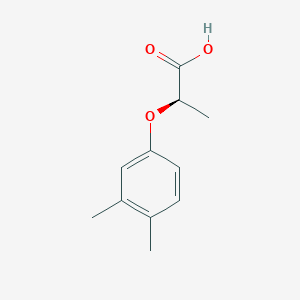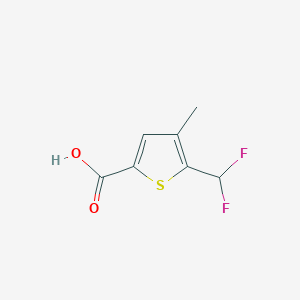
5-(Difluoromethyl)-4-methylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a difluoromethyl group (-CF₂H) and a carboxylic acid group (-COOH) attached to a thiophene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto a thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. This process can be achieved through various approaches, including:
Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide.
Nucleophilic Difluoromethylation: This approach employs nucleophilic difluoromethylating agents like difluoromethyl zinc or difluoromethyl lithium.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and minimize waste. The choice of reagents and solvents is crucial to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, borane.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Difluoromethyl)-thiophene-2-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methyl-thiophene-2-carboxylic acid: Lacks the difluoromethyl group.
5-(Trifluoromethyl)-4-methyl-thiophene-2-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of both the difluoromethyl and methyl groups in 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid imparts unique chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methyl group can influence its electronic and steric properties .
Eigenschaften
Molekularformel |
C7H6F2O2S |
|---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
5-(difluoromethyl)-4-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6F2O2S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,6H,1H3,(H,10,11) |
InChI-Schlüssel |
RVTXBDDUXXCORE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1)C(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


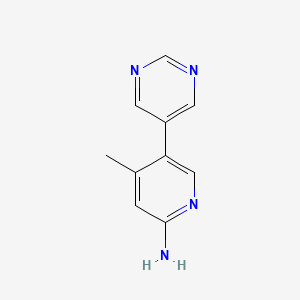
![2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide](/img/structure/B15089687.png)


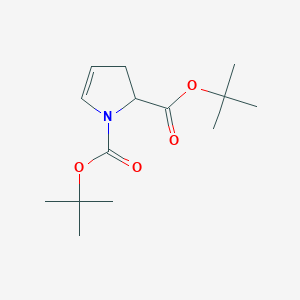
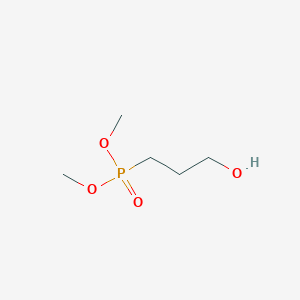
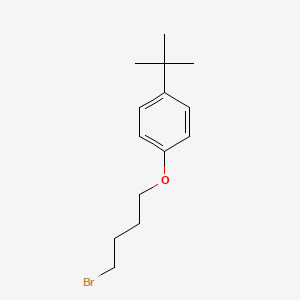
![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)

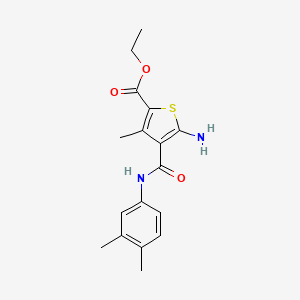
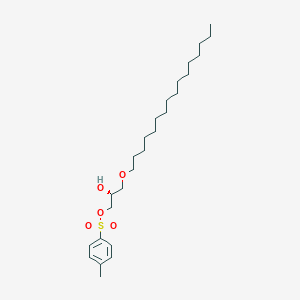
![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)
